molecular formula C11H15NO3 B563791 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 CAS No. 1189935-46-3

5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4

Cat. No.: B563791
CAS No.: 1189935-46-3
M. Wt: 213.269
InChI Key: FJBONGHBPVZNDT-CQOLUAMGSA-N
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Description

5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 typically involves the reaction of 2-pyridineethanol with 2-methyl-1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a deuterating agent to ensure the incorporation of deuterium atoms. Common deuterating agents include deuterium oxide (D2O) and deuterated solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated compounds in industrial applications often requires specialized equipment and handling procedures to maintain the integrity of the deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a stable isotope-labeled compound in various chemical reactions to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.

    Industry: Applied in the production of specialty chemicals and materials that require enhanced stability and performance.

Mechanism of Action

The mechanism of action of 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 involves its interaction with molecular targets and pathways in various systems. The presence of deuterium atoms can alter the compound’s binding affinity and reaction kinetics, leading to different biological and chemical effects compared to non-deuterated compounds. The specific pathways and targets depend on the context of its use, such as in metabolic studies or drug development.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol: The non-deuterated counterpart of the compound.

    2-Methyl-1,3-dioxolane: A related compound with similar structural features.

    2-Pyridineethanol: Another related compound that shares the pyridineethanol moiety.

Uniqueness

The uniqueness of 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 lies in its deuterium content, which imparts increased stability and altered reaction kinetics. This makes it particularly valuable in scientific research and industrial applications where these properties are advantageous.

Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(14-6-7-15-11)9-2-3-10(4-5-13)12-8-9/h2-3,8,13H,4-7H2,1H3/i4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBONGHBPVZNDT-CQOLUAMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CN=C(C=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=NC=C(C=C1)C2(OCCO2)C)C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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